molecular formula C17H24N6 B6444300 N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549028-88-6

N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444300
CAS No.: 2549028-88-6
M. Wt: 312.4 g/mol
InChI Key: RCQYKRXYKNNPCV-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-11-16(20-17(19-14)21(2)3)23-9-7-22(8-10-23)13-15-5-4-6-18-12-15/h4-6,11-12H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQYKRXYKNNPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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